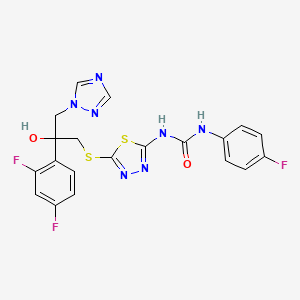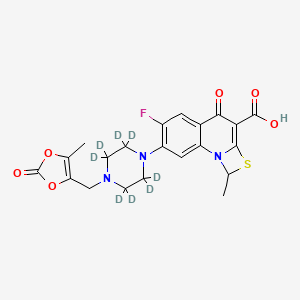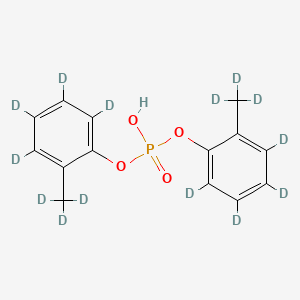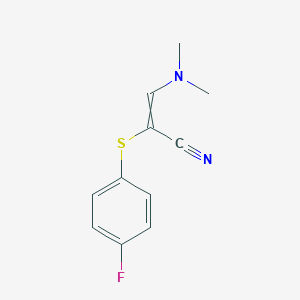
Mal-Phe-C4-Val-Cit-PAB-DMEA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-Phe-C4-Val-Cit-PAB-DMEA is a cleavable antibody-drug conjugate (ADC) linker that incorporates a Maleimide group. This compound is primarily used in the synthesis of ADCs, which are a class of biopharmaceutical drugs designed as targeted therapies for treating cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-Phe-C4-Val-Cit-PAB-DMEA involves multiple steps, starting with the preparation of individual components such as Maleimide, Phenylalanine, Valine, and Citric acid derivatives. These components are then linked together through a series of peptide bond formations and chemical reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the final product, which is crucial for its application in ADCs .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-Phe-C4-Val-Cit-PAB-DMEA undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Cleavage Reactions: Where the compound is cleaved at specific sites to release the active drug
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing Agents: Such as dithiothreitol (DTT) for cleavage reactions.
Oxidizing Agents: For specific oxidation reactions.
Major Products Formed
The major products formed from these reactions are the active drug molecules that are linked to the antibody in ADCs. These products are designed to target and kill cancer cells specifically .
Wissenschaftliche Forschungsanwendungen
Mal-Phe-C4-Val-Cit-PAB-DMEA has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in peptide synthesis.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Integral in the development of targeted cancer therapies through ADCs.
Industry: Used in the production of biopharmaceuticals and other high-value chemicals
Wirkmechanismus
Mal-Phe-C4-Val-Cit-PAB-DMEA functions as a cleavable linker in ADCs. The Maleimide group allows it to bind to the antibody, while the cleavable linker ensures that the drug is released in the target cells. The cleavage occurs through enzymatic reactions, typically involving proteases, which are abundant in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-Phe-C4-Val-Cit-PAB: Another cleavable linker used in ADCs.
Mal-Phe-C4-Val-Cit-PAB-DMA: A variant with a different amine group.
Uniqueness
Mal-Phe-C4-Val-Cit-PAB-DMEA is unique due to its specific cleavable linker design, which ensures efficient drug release in target cells. Its incorporation of the Maleimide group also provides strong and stable binding to antibodies, making it highly effective in ADC applications .
Eigenschaften
Molekularformel |
C37H50N8O8 |
|---|---|
Molekulargewicht |
734.8 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C37H50N8O8/c1-24(2)33(43-30(46)9-5-7-25-12-16-28(17-13-25)45-31(47)18-19-32(45)48)35(50)42-29(8-6-20-40-36(38)51)34(49)41-27-14-10-26(11-15-27)23-53-37(52)44(4)22-21-39-3/h10-19,24,29,33,39H,5-9,20-23H2,1-4H3,(H,41,49)(H,42,50)(H,43,46)(H3,38,40,51)/t29-,33-/m0/s1 |
InChI-Schlüssel |
BEYGPHVYYUHOQW-ZQAZVOLISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)



![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)

![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)

![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)




